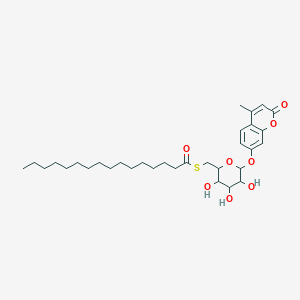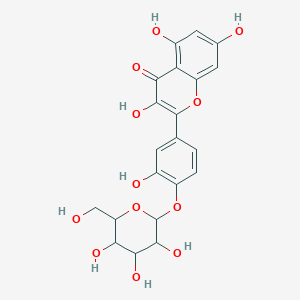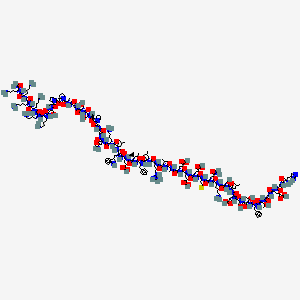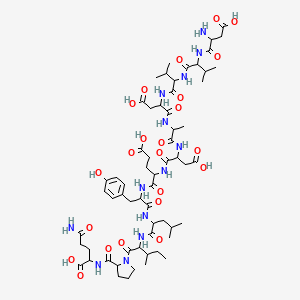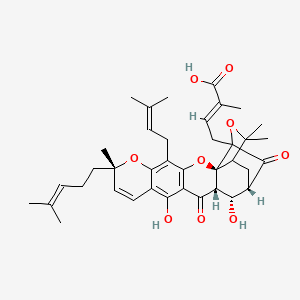
10alpha-Hydroxyepigambogic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10alpha-Hydroxyepigambogic acid can be synthesized through various organic reactions, although detailed synthetic routes are not widely documented. The compound is typically extracted from Garcinia hanburyi using solvent extraction methods .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Garcinia hanburyi. The plant material is processed using solvents to isolate the compound, followed by purification steps to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 10alpha-Hydroxyepigambogic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, while reduction and substitution produce various modified compounds .
Applications De Recherche Scientifique
10alpha-Hydroxyepigambogic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in organic synthesis and analytical chemistry.
Biology: The compound is studied for its biological activities, including its effects on cellular processes.
Medicine: Research focuses on its potential anti-tumor properties and its role in cancer treatment.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control
Mécanisme D'action
The mechanism of action of 10alpha-Hydroxyepigambogic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in tumor growth and proliferation. The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function .
Comparaison Avec Des Composés Similaires
10alpha-Hydroxyepigambogic acid is part of a family of compounds with similar structures and properties. Some of the similar compounds include:
Gambogic acid: Known for its potent anti-cancer properties.
Isogambogic acid: Similar in structure but with different functional groups.
Neogambogic acid: Another derivative with unique biological activities.
These compounds share a common core structure but differ in their specific functional groups and biological activities, making this compound unique in its specific applications and effects.
Propriétés
Formule moléculaire |
C38H46O9 |
|---|---|
Poids moléculaire |
646.8 g/mol |
Nom IUPAC |
(E)-4-[(2S,8S,15S,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H46O9/c1-19(2)10-9-15-36(8)16-14-22-28(39)26-30(41)27-29(40)24-18-25-35(6,7)47-37(33(24)42,17-13-21(5)34(43)44)38(25,27)46-32(26)23(31(22)45-36)12-11-20(3)4/h10-11,13-14,16,24-25,27,29,39-40H,9,12,15,17-18H2,1-8H3,(H,43,44)/b21-13+/t24-,25?,27+,29-,36-,37?,38-/m0/s1 |
Clé InChI |
LJUARHDVFLLQMF-DEGHYDMZSA-N |
SMILES isomérique |
CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@]45[C@@H](C3=O)[C@H]([C@@H]6CC4C(OC5(C6=O)C/C=C(\C)/C(=O)O)(C)C)O)O)C)C |
SMILES canonique |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


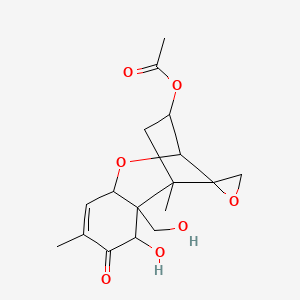
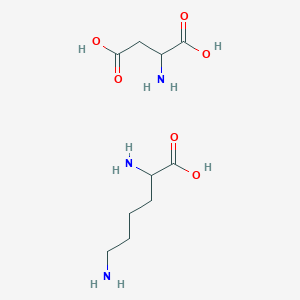

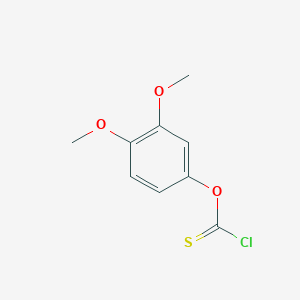
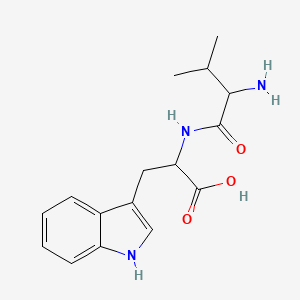
![[2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[1,2-di(prop-2-enoyloxy)ethoxy]benzoate;(2,4-dimethylphenyl) 7-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxynaphthalene-2-carboxylate;(4-methoxy-2-methylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxybenzoate](/img/structure/B13389924.png)
![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13389929.png)
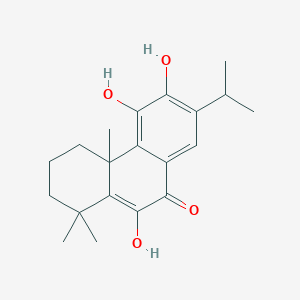
![oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13389942.png)
